Ácido fusídico

Descripción general

Descripción

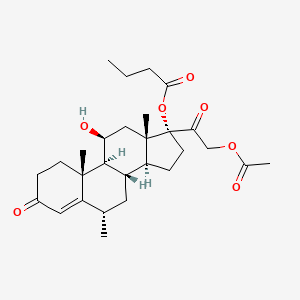

Fusidic acid, commonly known by its trade name Fucidin, is a steroid antibiotic that is primarily used to treat bacterial infections. It is particularly effective against Gram-positive bacteria, including Staphylococcus aureus, and is often used in topical formulations such as creams, ointments, and eye drops . Fusidic acid is also available in systemic formulations like tablets and injections .

Aplicaciones Científicas De Investigación

Fusidic acid has a wide range of scientific research applications, including:

Chemistry: Fusidic acid is used as a model compound in studies of steroid antibiotics and their chemical properties.

Biology: Researchers use fusidic acid to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.

In Vivo

In vivo research applications of fusidic acid include the study of its antibacterial activity, its mechanism of action, and its effects on the immune system. Fusidic acid has been used to study the effects of antibiotics on bacterial growth and the development of antibiotic resistance. It has also been used to study the pharmacokinetics and pharmacodynamics of antibiotics.

In Vitro

In vitro research applications of fusidic acid include the study of its antibacterial activity, its mechanism of action, and its effects on the immune system. In addition, fusidic acid has been used to study the effects of antibiotics on bacterial growth, the development of antibiotic resistance, and the pharmacokinetics and pharmacodynamics of antibiotics. It has also been used to study the effects of fusidic acid on cell cultures, such as the effects on cell viability, proliferation, and differentiation.

Mecanismo De Acción

Fusidic acid works by interfering with bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition effectively stops bacterial growth and allows the immune system to clear the infection . Fusidic acid binds to EF-G after GTP hydrolysis, preventing the necessary conformational changes for EF-G release from the ribosome .

Actividad Biológica

Fusidic acid has been found to be active against a wide range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. It is also active against some Gram-negative bacteria, such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

Biochemical and Physiological Effects

Fusidic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by preventing the synthesis of bacterial proteins. It has also been found to inhibit the release of inflammatory mediators, such as cytokines and chemokines. In addition, fusidic acid has been found to have an immunomodulatory effect, which means it can modulate the immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of fusidic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a broad-spectrum antibiotic, which means it is effective against a wide range of bacteria. In addition, it has a low toxicity, which means it has few side effects. On the other hand, one of the main limitations is that it is not effective against all bacteria, particularly Gram-negative bacteria.

Direcciones Futuras

The use of fusidic acid in scientific research has a number of potential future directions. One of these is the development of new formulations of fusidic acid that are more effective against Gram-negative bacteria. Another potential future direction is the investigation of the effects of fusidic acid on the immune system and its potential as an immunomodulator. Additionally, further research into the pharmacokinetics and pharmacodynamics of fusidic acid could lead to the development of new dosage regimens. Finally, there is potential for the use of fusidic acid in combination with other antibiotics in order to increase its efficacy against a wider range of bacteria.

Safety and Hazards

Fusidic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome . This makes it a potent inhibitor of protein synthesis in bacteria . Fusidic acid is also known to inhibit chloramphenicol acetyltransferase enzymes .

Cellular Effects

Fusidic acid is a bacteriostatic antibiotic, which means it helps prevent bacterial growth while the immune system clears the infection . It has been shown to possess a wide range of pharmacological activities, including antibacterial, antimalarial, antituberculosis, anticancer, tumor multidrug resistance reversal, anti-inflammation, antifungal, and antiviral activity in vivo and in vitro .

Molecular Mechanism

The molecular mechanism of fusidic acid involves its interaction with the elongation factor G (EF-G) during protein synthesis . By binding to EF-G, fusidic acid prevents the translocation of EF-G from the ribosome, thereby inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The effects of fusidic acid can change over time in laboratory settings. For instance, growth stimulation and hormetic effects may occur with extended exposure to sublethal concentrations of fusidic acid .

Dosage Effects in Animal Models

In animal models, the dosage of fusidic acid can influence its effects. For example, in dogs and cats, the dosage for otic and ophthalmic applications ranges from 2-10 drops per affected area every 12 hours .

Transport and Distribution

It is known that fusidic acid can penetrate skin and the cornea, gaining access to the anterior chamber of the eye .

Subcellular Localization

It is known that fusidic acid works by interfering with bacterial protein synthesis at the ribosomal level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fusidic acid is synthesized from the fermentation broth of the fungus Fusidium coccineum . The synthetic route involves several steps, including the isolation and purification of the compound from the fermentation broth. The compound is then subjected to various chemical reactions to achieve the desired purity and potency.

Industrial Production Methods

In industrial settings, fusidic acid is produced through large-scale fermentation processes. The fermentation broth is first inoculated with the fungus Fusidium coccineum and allowed to grow under controlled conditions. The broth is then harvested, and fusidic acid is extracted and purified using techniques such as solvent extraction and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Fusidic acid undergoes several types of chemical reactions, including:

Oxidation: Fusidic acid can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups in fusidic acid.

Substitution: Substitution reactions can introduce new functional groups into the fusidic acid molecule.

Common Reagents and Conditions

Common reagents used in the chemical reactions of fusidic acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the chemical reactions of fusidic acid include various derivatives that have different pharmacological properties. These derivatives can be used to develop new antibiotics with improved efficacy and reduced resistance .

Comparación Con Compuestos Similares

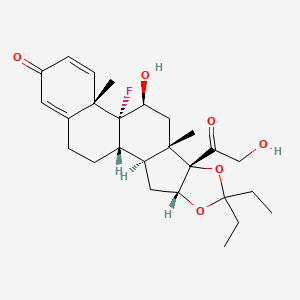

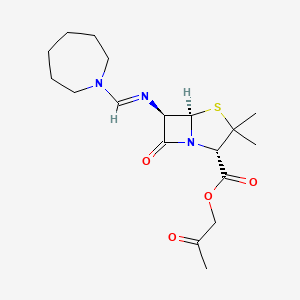

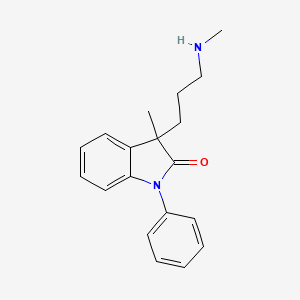

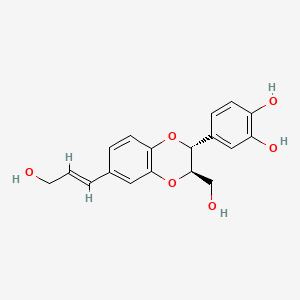

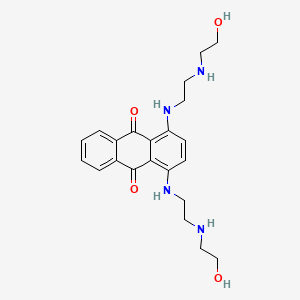

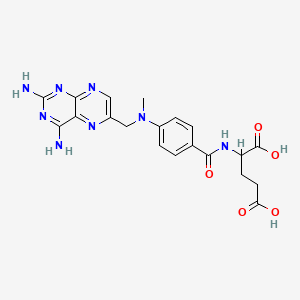

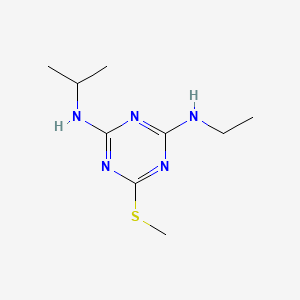

Fusidic acid is unique among steroid antibiotics due to its specific mechanism of action and its effectiveness against Gram-positive bacteria. Similar compounds include:

Mupirocin: Another topical antibiotic that inhibits protein synthesis but through a different mechanism.

Neomycin: An aminoglycoside antibiotic that also inhibits protein synthesis.

Gentamicin: Another aminoglycoside with a similar mechanism of action.

Bacitracin: A cyclic polypeptide antibiotic that inhibits cell wall synthesis.

Fusidic acid stands out due to its narrow spectrum of activity and its ability to penetrate skin and soft tissues effectively .

Propiedades

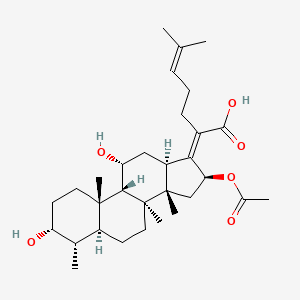

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECPWNUMDGFDKC-MZJAQBGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

751-94-0 (hydrochloride salt) | |

| Record name | Fusidic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023086 | |

| Record name | Fusidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.21e-03 g/L | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome. It also can inhibit chloramphenicol acetyltransferase enzymes. | |

| Record name | Fusidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

6990-06-3 | |

| Record name | Fusidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6990-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fusidic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fusidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fusidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fusidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59XE10C19C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192.5 °C | |

| Record name | Fusidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

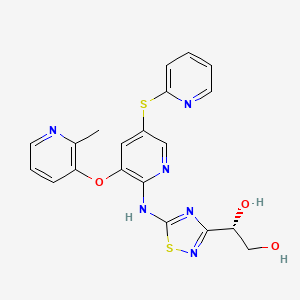

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of fusidic acid?

A1: Fusidic acid is a steroidal antibiotic that exerts its antibacterial effect by inhibiting protein synthesis in bacteria. [] It does this by binding to elongation factor G (EF-G) on the ribosome, specifically targeting the EF-G-GDP complex. [, , ] This binding prevents the release of EF-G from the ribosome, leading to a stall in the translocation process of protein synthesis and ultimately inhibiting bacterial growth. []

Q2: Does fusidic acid affect both gram-positive and gram-negative bacteria?

A2: Fusidic acid is primarily active against gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). [, , , ] It shows less efficacy against gram-negative bacteria and is not typically used for these infections. []

Q3: How does fusidic acid interact with its target at a molecular level?

A3: Fusidic acid binds to a specific site on the ribosome-EF-G-GDP complex. [, ] While the exact binding site is not fully characterized, studies suggest the C17-20 double bond and a carboxyl group near the C20 carbon of fusidic acid are crucial for binding and stabilizing the complex. [, ]

Q4: What is the molecular formula and weight of fusidic acid?

A4: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of fusidic acid. For accurate information, please refer to chemical databases like PubChem or ChemSpider.

Q5: Is there any spectroscopic data available for fusidic acid?

A5: The provided abstracts do not offer specific spectroscopic data. To access this information, consult analytical chemistry resources or databases specializing in spectroscopic analysis.

Q6: How do structural modifications of fusidic acid affect its activity?

A7: Modifications to the C17-20 double bond and the carboxyl group near the C20 carbon significantly impact fusidic acid's ability to bind to the ribosome-EF-G-GDP complex and inhibit bacterial growth. [, ] Alterations to other functional groups may lead to decreased stabilization of the complex or reduced binding affinity, but they don't completely abolish activity. [, ]

Q7: Does fusidic acid interact with other drugs?

A10: Yes, fusidic acid has been shown to inhibit the cytochrome P450 enzyme system, particularly CYP3A4, in a time-dependent manner. [, ] This interaction can lead to increased plasma concentrations of co-administered drugs metabolized by these enzymes, potentially causing adverse effects. Notably, the concurrent use of fusidic acid with statins has been associated with an increased risk of severe rhabdomyolysis. [, ]

Q8: How effective is fusidic acid against Staphylococcus aureus in laboratory settings?

A11: Fusidic acid consistently demonstrates potent activity against Staphylococcus aureus, including MRSA, in in vitro studies. [, ] Minimum inhibitory concentrations (MICs) are generally low, indicating its effectiveness in inhibiting bacterial growth. [] Additionally, fusidic acid displays good activity against both extracellular and intracellular S. aureus. []

Q9: Are there any animal models used to study fusidic acid's efficacy?

A12: Researchers have used a rabbit model of experimental endocarditis caused by methicillin-resistant S. aureus to investigate the efficacy of fusidic acid. [] While fusidic acid alone was not effective in this model, potentially due to the emergence of resistance, a combination of fusidic acid and vancomycin showed similar efficacy to vancomycin alone. []

Q10: What are the known mechanisms of fusidic acid resistance in S. aureus?

A13: The most common resistance mechanism involves mutations in the fusA gene, which encodes EF-G, the target of fusidic acid. [, , ] These mutations can lead to high-level resistance. [, ] Another mechanism involves the acquisition of plasmid-mediated resistance genes, such as fusB, fusC, and fusD, which encode proteins that protect EF-G from fusidic acid binding. [, , , ]

Q11: What factors contribute to the development of fusidic acid resistance?

A15: The widespread use of topical fusidic acid, often as monotherapy, has been linked to the emergence and spread of resistance, particularly in skin infections. [, , ] Inappropriate prescribing practices, inadequate dosage regimens, and prolonged treatment durations can also contribute to resistance development. [, , ]

Q12: What is known about the safety profile of fusidic acid?

A16: While generally well-tolerated, fusidic acid use has been associated with some adverse effects. [, , ] Gastrointestinal disturbances, such as diarrhea and nausea, are common. [] More serious, though rare, side effects include hepatotoxicity, particularly cholestatic jaundice, and hematological abnormalities like leukopenia and thrombocytopenia. [, , ] The risk of these events might be higher with intravenous administration and prolonged treatment durations. [, ]

Q13: Are there any specific drug delivery strategies being explored for fusidic acid?

A17: While the abstracts don't delve into specific drug delivery strategies, the development of a fusidic acid eye drop formulation suggests efforts to optimize its delivery for ocular infections. [] This formulation aims to achieve high drug stability, uniform particle size distribution, and reduced eye irritation, potentially enhancing patient compliance and treatment outcomes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.